1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone
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Overview
Description
1-{2,2-DIMETHYL-4-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a quinoline core substituted with a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,2-DIMETHYL-4-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 1-(4-phenylpiperazin-1-yl)methanamine under basic conditions.
Final Functionalization: The final step involves the acylation of the intermediate product with ethanoyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{2,2-DIMETHYL-4-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1-{2,2-DIMETHYL-4-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders such as anxiety and depression.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including neurotransmitter receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-{2,2-DIMETHYL-4-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE involves its interaction with neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and leading to anxiolytic and antidepressant effects. The compound’s quinoline core also contributes to its pharmacological profile by enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is investigated for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Known for its anxiolytic activity, this compound shares structural similarities with the target compound.
Uniqueness: 1-{2,2-DIMETHYL-4-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE is unique due to its combination of a quinoline core and a phenylpiperazine moiety, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a promising candidate for the development of multi-target drugs.
Properties
Molecular Formula |
C24H29N3O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1-yl]ethanone |
InChI |
InChI=1S/C24H29N3O/c1-19(28)27-23-12-8-7-11-22(23)20(17-24(27,2)3)18-25-13-15-26(16-14-25)21-9-5-4-6-10-21/h4-12,17H,13-16,18H2,1-3H3 |
InChI Key |
ZXPFHRGMBTWGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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